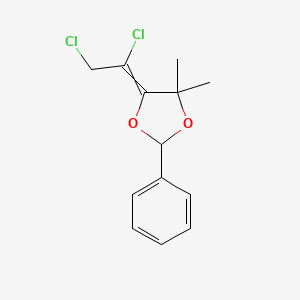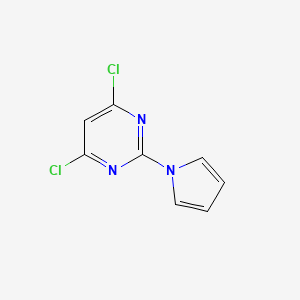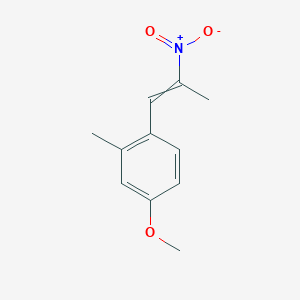
4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzene, featuring a methoxy group (-OCH3), a methyl group (-CH3), and a nitropropene group (-CH2CH=CHNO2) attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-methoxy-2-methylbenzaldehyde with nitroethane in the presence of a base such as piperidine or ammonium acetate. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization using solvents like hexane or isopropanol .
化学反应分析
Types of Reactions
4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminium hydride (LAH) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones using oxidizing agents like potassium permanganate.
Substitution: The methoxy and methyl groups can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: LAH, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Reduction: 4-Methoxy-2-methyl-1-(2-aminoprop-1-en-1-yl)benzene.
Oxidation: this compound derivatives with hydroxyl or carbonyl groups.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can also influence the compound’s binding affinity and specificity towards its targets .
相似化合物的比较
Similar Compounds
Phenyl-2-nitropropene: Similar structure but lacks the methoxy and methyl groups.
4-Methoxy-2-methyl-1-nitrobenzene: Similar structure but lacks the nitropropene group.
3-Methyl-4-nitroanisole: Similar structure but differs in the position of the nitro group.
Uniqueness
4-Methoxy-2-methyl-1-(2-nitroprop-1-en-1-yl)benzene is unique due to the presence of both the methoxy and methyl groups along with the nitropropene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
89763-52-0 |
|---|---|
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
4-methoxy-2-methyl-1-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C11H13NO3/c1-8-6-11(15-3)5-4-10(8)7-9(2)12(13)14/h4-7H,1-3H3 |
InChI 键 |
TZHMYRJQXVCNOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)C=C(C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2,3,4-Tetramethoxydibenzo[b,d]furan](/img/structure/B14379200.png)
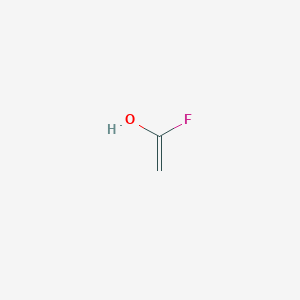
![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
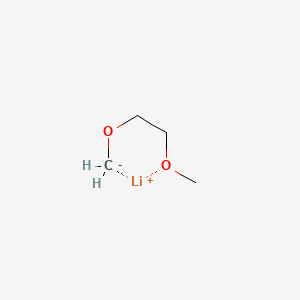
![2-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B14379225.png)
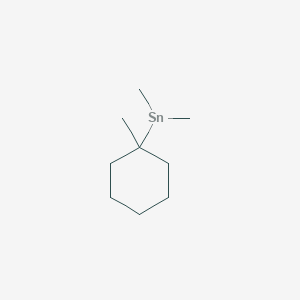
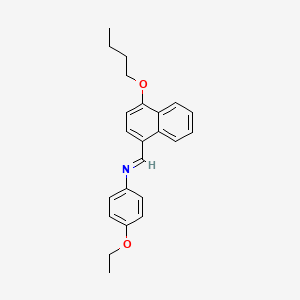
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3-fluoro-](/img/structure/B14379251.png)
